4,4-Difluoro-3-methyl-pyrrolidin-3-amine

Catalog No.
S14036730
CAS No.
M.F
C5H10F2N2
M. Wt
136.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Difluoro-3-methyl-pyrrolidin-3-amine

Product Name

4,4-Difluoro-3-methyl-pyrrolidin-3-amine

IUPAC Name

4,4-difluoro-3-methylpyrrolidin-3-amine

Molecular Formula

C5H10F2N2

Molecular Weight

136.14 g/mol

InChI

InChI=1S/C5H10F2N2/c1-4(8)2-9-3-5(4,6)7/h9H,2-3,8H2,1H3

InChI Key

OQKXGXLNCFKLHG-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1(F)F)N

4,4-Difluoro-3-methyl-pyrrolidin-3-amine is a fluorinated organic compound characterized by its unique pyrrolidine structure, which includes two fluorine atoms and a methyl group attached to the nitrogen atom of the pyrrolidine ring. This compound has garnered interest in various fields due to its potential applications in medicinal chemistry and materials science. Its molecular formula is C5_5H8_8F2_2N, and it possesses a molecular weight of approximately 135.12 g/mol. The presence of fluorine atoms enhances its chemical stability and reactivity, making it a valuable intermediate in organic synthesis.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield N-oxides.
  • Reduction: Reduction reactions can be conducted with lithium aluminum hydride to produce amine derivatives.
  • Substitution: Nucleophilic substitution reactions can occur with amines or thiols in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganateAqueous solution at elevated temperatures
ReductionLithium aluminum hydrideAnhydrous ether at low temperatures
SubstitutionAmines or thiolsPolar aprotic solvents like dimethylformamide

Research indicates that 4,4-Difluoro-3-methyl-pyrrolidin-3-amine exhibits potential biological activity. It has been investigated for its antimicrobial and antiviral properties, suggesting that it may interact effectively with biological targets such as enzymes or receptors. The fluorine atoms contribute to enhanced binding affinity through strong hydrogen bonds and electrostatic interactions, potentially leading to significant therapeutic effects.

The synthesis of 4,4-Difluoro-3-methyl-pyrrolidin-3-amine typically involves the fluorination of a suitable pyrrolidine precursor. A common method is the electrophilic fluorination of 3-methyl-pyrrolidine using reagents like Selectfluor or N-fluorobenzenesulfonimide under mild conditions.

Industrial Production

In industrial settings, large-scale production may utilize continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques such as chromatography are often employed to enhance the efficiency of the production process.

4,4-Difluoro-3-methyl-pyrrolidin-3-amine has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
  • Biology: Investigated for potential bioactive properties that may lead to new therapeutic agents.
  • Medicine: Explored as a drug candidate for treating various diseases due to its interaction capabilities with biological targets.
  • Industry: Utilized in developing agrochemicals and materials science due to its unique chemical properties.

The mechanism of action for 4,4-Difluoro-3-methyl-pyrrolidin-3-amine involves its interaction with specific molecular targets within biological systems. The compound's structure allows it to modulate the activity of enzymes or receptors, potentially leading to inhibition or activation of various biochemical pathways.

Several compounds share structural similarities with 4,4-Difluoro-3-methyl-pyrrolidin-3-amine:

Compound NameStructural FeaturesUnique Attributes
PyrrolidineParent compound without fluorinationWidely used in medicinal chemistry
3,3-DifluoropyrrolidineSimilar fluorination patternDifferent reactivity profile due to fluorine placement
4,4-Difluoro-1H-pyrazoleFluorinated pyrazole derivativeDifferent ring structure affecting reactivity

Uniqueness

The uniqueness of 4,4-Difluoro-3-methyl-pyrrolidin-3-amine lies in the combination of both fluorine atoms and a methyl group on the pyrrolidine ring. This specific arrangement significantly influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

136.08120465 g/mol

Monoisotopic Mass

136.08120465 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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